molecular formula C10H8F2O2 B13157812 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one

Cat. No.: B13157812
M. Wt: 198.17 g/mol
InChI Key: QSKGQCVXPMSYFU-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by the presence of a difluoroethenyl group attached to an oxyphenylethanone structure. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one typically involves the reaction of 2,2-difluoroethenyl alcohol with 1-phenylethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one involves its interaction with specific molecular targets. The difluoroethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one is unique due to its specific combination of a difluoroethenyl group and a phenylethanone structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Biological Activity

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-one, a compound with the chemical formula C10H8F2O2, is a member of the chalcone family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H8F2O2
  • Molecular Weight : 202.17 g/mol
  • CAS Number : 54594572

Biological Activity Overview

Chalcones and their derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways and enzymes.
  • Anticancer Properties : Induction of apoptosis in cancer cells and inhibition of tumor growth.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory responses and cancer progression.
  • Cell Signaling Modulation : The compound may modulate signaling pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Regulation : It has been shown to influence oxidative stress levels within cells.

Antimicrobial Activity

A study highlighted the antimicrobial properties of chalcone derivatives. Specifically, this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL .

Anti-inflammatory Effects

Research indicates that chalcone derivatives can inhibit inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's ability to reduce nitric oxide (NO) production in macrophages suggests potential anti-inflammatory applications .

Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Case Studies

StudyFindings
Study on Antibacterial ActivityDemonstrated effectiveness against Staphylococcus aureus with an MIC of 2 µg/mL.
Anti-inflammatory ResearchInhibited COX and LOX activity, reducing inflammation markers by up to 50%.
Cancer Cell Line StudyInduced apoptosis in breast cancer cells with a dose-dependent response observed.

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

2-(2,2-difluoroethenoxy)-1-phenylethanone

InChI

InChI=1S/C10H8F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

QSKGQCVXPMSYFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC=C(F)F

Origin of Product

United States

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